molecular formula C21H20O11 B1678633 Quercitrin CAS No. 522-12-3

Quercitrin

Cat. No.: B1678633
CAS No.: 522-12-3
M. Wt: 448.4 g/mol
InChI Key: OXGUCUVFOIWWQJ-HQBVPOQASA-N
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Description

Quercitrin, also known as quercetin-3-O-rhamnoside, is a naturally occurring flavonoid glycoside. It is found in various plants, including oak trees, and is known for its antioxidant properties. This compound is a derivative of quercetin, a well-known flavonoid, and is commonly found in fruits, vegetables, and certain herbs. It has been studied for its potential health benefits, including anti-inflammatory, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quercitrin can be synthesized through various chemical routes. One common method involves the glycosylation of quercetin with rhamnose. The reaction typically requires a catalyst, such as an acid or enzyme, to facilitate the formation of the glycosidic bond. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is often extracted from plant sources rather than synthesized chemically. The extraction process involves the use of solvents to isolate this compound from plant materials. The extracted compound is then purified using techniques such as chromatography to obtain a high-purity product. Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Quercitrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quercetin and other oxidation products.

    Hydrolysis: The glycosidic bond in this compound can be hydrolyzed to release quercetin and rhamnose.

    Reduction: this compound can undergo reduction reactions, although these are less common compared to oxidation and hydrolysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.

    Hydrolysis: Acidic or enzymatic hydrolysis is commonly used to break the glycosidic bond. Enzymes such as quercitrinase can specifically target this compound for hydrolysis.

    Reduction: Reducing agents such as sodium borohydride can be used, although these reactions are less frequently studied.

Major Products Formed

    Oxidation: Quercetin and various oxidation products.

    Hydrolysis: Quercetin and rhamnose.

    Reduction: Reduced forms of this compound, although specific products depend on the reducing agent used.

Scientific Research Applications

Pharmacological Properties

1.1 Anti-Inflammatory Effects
Quercitrin exhibits notable anti-inflammatory properties. Research has demonstrated that it can inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This suggests its potential role in managing inflammatory diseases.

1.2 Antioxidant Activity
The compound is recognized for its antioxidant capabilities, which can mitigate oxidative stress by scavenging free radicals and enhancing cellular defenses . This property is crucial in preventing cellular damage associated with chronic diseases.

Therapeutic Applications

2.1 Diabetes Management
this compound has been investigated for its antihyperglycemic effects. Studies indicate that it can enhance insulin secretion and improve glucose metabolism, making it a candidate for managing type II diabetes . Its ability to modulate adiponectin signaling also aids in preventing gestational diabetes mellitus .

2.2 Cardiovascular Protection
Research points to this compound's potential in cardiovascular health by improving endothelial function and reducing blood pressure through its vasodilatory effects . Its antioxidant properties further contribute to cardiovascular protection by reducing oxidative damage to heart tissues.

Regenerative Medicine

3.1 Periodontal Regeneration
this compound has shown promise in enhancing periodontal tissue regeneration. Studies reveal that it promotes the differentiation of human mesenchymal stem cells into osteoblasts and improves collagen metabolism, which is vital for tissue repair . This positions this compound as a novel therapeutic agent in dental medicine.

Case Studies and Research Findings

StudyFocusFindings
Inflammatory ResponseThis compound reduced inflammatory markers in LPS-stimulated macrophages.
Periodontal HealthEnhanced differentiation of stem cells and improved collagen metabolism observed with this compound treatment.
DiabetesDemonstrated antihyperglycemic effects by enhancing insulin secretion and improving metabolic parameters.

Challenges and Future Directions

Despite its promising applications, this compound faces challenges related to bioavailability and solubility, which limit its therapeutic efficacy . Future research should focus on developing delivery systems that enhance its absorption and targeting specific tissues or conditions.

Mechanism of Action

Quercitrin exerts its effects through various mechanisms:

    Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.

    Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and enzymes, thereby reducing inflammation.

    Antiviral Activity: this compound interferes with viral replication and inhibits the activity of viral enzymes.

    Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating various signaling pathways.

Comparison with Similar Compounds

Quercitrin is similar to other flavonoid glycosides, such as isothis compound (quercetin-3-O-glucoside) and rutin (quercetin-3-O-rutinoside). it has unique properties that distinguish it from these compounds:

    Isothis compound: Isothis compound has a glucose moiety instead of rhamnose.

    Rutin: Rutin has a disaccharide moiety (rutinose) instead of a monosaccharide. It is more water-soluble than this compound and has different bioavailability and pharmacokinetic properties.

List of Similar Compounds

  • Isothis compound (quercetin-3-O-glucoside)
  • Rutin (quercetin-3-O-rutinoside)
  • Quercetin-3-O-galactoside
  • Quercetin-3-O-arabinoside

This compound’s unique glycosidic structure and its specific biological activities make it a valuable compound for various scientific and industrial applications.

Biological Activity

Quercitrin, a glycoside of quercetin, is a flavonoid compound found in various plants and has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and antiviral effects, supported by recent research findings.

Chemical Structure and Properties

This compound (C21_{21}H20_{20}O11_{11}) is a flavonoid glycoside composed of quercetin and a rhamnose sugar. Its structure contributes to its biological activities, particularly its ability to scavenge free radicals and modulate various signaling pathways.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), leading to reduced levels of reactive oxygen species (ROS) in cells.

Table 1: Antioxidant Effects of this compound

StudyMethodFindings
Odbayar et al. (2020)In vitroIncreased expression of antioxidant enzymes
Gao et al. (2022)In vivoEnhanced GSH levels in renal ischemia/reperfusion models
Granato et al. (2023)In vitroReduced ROS generation in cancer cell lines

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It modulates the NF-κB signaling pathway, reducing inflammation in various models.

Case Study: this compound in Inflammatory Models

In a study by Braylin et al. (2018), this compound was shown to suppress macrophage activation and cytokine production in response to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that this compound possesses anticancer properties against several types of cancer, including prostate and bladder cancers. It induces apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic proteins.

Table 2: Anticancer Effects of this compound

Cancer TypeMechanismReference
ProstateInduces apoptosis via p53 pathway
BladderInhibits cell proliferation and induces cell cycle arrest
BreastReduces viability in MCF-7 cells through ROS generation

Antiviral Activity

Recent studies have highlighted the potential antiviral effects of this compound, particularly against SARS-CoV-2. Clinical trials have shown that this compound supplementation can lead to faster viral clearance and symptom resolution in COVID-19 patients.

Case Study: this compound in COVID-19 Treatment

In a clinical trial involving 100 outpatients with mild to moderate COVID-19, those treated with this compound showed a significant reduction in viral load compared to the control group, with 68% testing negative for SARS-CoV-2 after one week of treatment ( ).

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying quercitrin in plant extracts?

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is widely used. A validated protocol includes:

  • Linearity : 5–180 mg/L range with R² ≥ 0.999 .
  • Sensitivity : LOD 0.26 mg/L, LOQ 0.86 mg/L .
  • Precision : Intra- and inter-day RSD ≤ 5.4% .
  • Specificity : Peak purity confirmed via UV spectra and retention time matching . Ensure method robustness by testing variables like mobile phase composition and column temperature .

Q. What experimental factors significantly influence this compound extraction efficiency?

Key factors include:

  • Solvent composition : 60–70% ethanol (v/v) maximizes yield due to balanced polarity .
  • Temperature : Higher temperatures (50°C) enhance solubility without degrading this compound .
  • Extraction method : Ultrasound-assisted extraction (UAE) outperforms maceration and percolation in some plant sources .
  • Plant material origin : Geographical location affects this compound content (e.g., Nectandra reticulata from Granada yielded 3.4 mg/g vs. 0.58 mg/g in Chiquinquirá) .

Q. How can researchers standardize antioxidant activity assays for this compound?

Use a multi-assay approach:

  • ROS scavenging : Measure inhibition of DPPH or ABTS radicals .
  • Enzymatic activity : Quantify SOD, CAT, and GPx levels in cell or animal models .
  • In vivo validation : Monitor biomarkers like MDA (lipid peroxidation) and CYP2E1 in oxidative stress models (e.g., CCl₄-induced injury) .

Advanced Research Questions

Q. How can a Box-Behnken design optimize this compound extraction parameters?

Steps include:

  • Factor selection : Ethanol concentration (60–96%), solvent-to-material ratio (20–40 mL/g), and temperature (30–50°C) .
  • Response variables : this compound yield (mg/g) and total phenolic content .
  • Model validation : Confirm R² > 0.99 and adjust for predictive accuracy . Example: UAE at 60% ethanol, 50°C, and 40 mL/g solvent ratio achieved 21.6% extract yield .

Q. What in vivo models best elucidate this compound’s neuroprotective mechanisms?

  • CCl₄-induced brain injury : Measure ROS, MDA, and AChE activity in mice .
  • Alzheimer’s models : Assess amyloid-β plaque reduction and Wnt/β-catenin pathway activation .
  • Dose-response : Administer 10–50 mg/kg this compound orally for 7 days to evaluate Nrf2/ARE signaling .

Q. How to resolve contradictions in this compound’s antioxidant effects across studies?

  • Model specificity : Liver models (APAP-induced toxicity) show NQO1 upregulation , while brain models (CCl₄) highlight SOD-2 activation .
  • Dosage variance : Low doses (10 mg/kg) may upregulate antioxidant enzymes, while high doses (50 mg/kg) suppress pro-inflammatory cytokines .
  • Analytical rigor : Standardize ROS measurement techniques (e.g., fluorescent probes vs. ELISA) .

Q. What pharmacokinetic challenges limit this compound’s therapeutic application?

  • Low bioavailability : Glycosylation reduces intestinal absorption; consider enzymatic hydrolysis to aglycone .
  • Metabolic instability : Rapid glucuronidation in the liver requires nano-encapsulation for sustained release .
  • Tissue distribution : Use LC-MS/MS to track this compound and metabolites in plasma and organs .

Q. How to design experiments evaluating this compound’s anti-inflammatory synergy with other flavonoids?

  • Combination ratios : Test this compound with rutin or kaempferol at 1:1 to 1:5 molar ratios in LPS-stimulated macrophages .
  • Pathway analysis : Profile NF-κB, TNF-α, and IL-6 suppression via Western blot .
  • Statistical models : Apply factorial ANOVA to distinguish additive vs. synergistic effects .

Q. Methodological Guidelines

Q. How to ensure reproducibility in this compound experiments?

  • Detailed protocols : Document extraction time, solvent batches, and equipment settings .
  • Negative controls : Include vehicle-treated groups in biological assays .
  • Data transparency : Share raw chromatograms and statistical code as supplementary material .

Q. What statistical approaches are recommended for dose-response studies?

  • Non-linear regression : Fit IC₅₀ curves using GraphPad Prism or R .
  • Multi-variable analysis : Use repeated-measures ANOVA for time-dependent effects (e.g., enzyme activity) .
  • Power analysis : Calculate sample sizes with G*Power to ensure p < 0.05 .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OXGUCUVFOIWWQJ-HQBVPOQASA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
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Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
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Molecular Formula

C21H20O11
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DSSTOX Substance ID

DTXSID50200230
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Molecular Weight

448.4 g/mol
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Physical Description

Yellow solid; [Merck Index], Solid
Record name Quercitrin
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Solubility

PRACTICALLY INSOL IN COLD WATER, ETHER; SOL IN ALCOHOL; MODERATELY SOL IN HOT WATER; SOL IN AQ ALKALINE SOLN, 0.064 mg/mL at 16 °C
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Color/Form

YELLOW CRYSTALS FROM DIL METHANOL OR ETHANOL

CAS No.

522-12-3
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Melting Point

176-179 °C; FROM WATER, MP 167 °C, 250 - 252 °C
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Record name Quercitrin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercitrin
Reactant of Route 2
Quercitrin
Reactant of Route 3
Quercitrin
Reactant of Route 4
Quercitrin
[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate
Quercitrin
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
Quercitrin

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